molecular formula C10H8O3 B3190267 7-hydroxy-3-methyl-2H-chromen-2-one CAS No. 4069-67-4

7-hydroxy-3-methyl-2H-chromen-2-one

Cat. No.: B3190267
CAS No.: 4069-67-4
M. Wt: 176.17 g/mol
InChI Key: ZLQJVGSVJRBUNL-UHFFFAOYSA-N
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Description

7-hydroxy-3-methyl-2H-chromen-2-one, also known as 7-hydroxy-4-methylcoumarin, is a derivative of coumarin. Coumarins are a class of organic compounds known for their aromatic properties and are widely found in nature. They are known for their diverse biological activities and have been used in various applications, including medicinal and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-methyl-2H-chromen-2-one can be achieved through several methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .

Another method involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its efficiency and high yield. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can have different biological and chemical properties .

Scientific Research Applications

7-hydroxy-3-methyl-2H-chromen-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

7-hydroxy-3-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJVGSVJRBUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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